Cliotide T3 -

Cliotide T3

Catalog Number: EVT-246316
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cliotide T3 is a member of the cyclotide family, which consists of small, cyclic peptides characterized by their unique structural features and biological activities. Cyclotides like Cliotide T3 are derived from plant precursors and exhibit a variety of functions, including antimicrobial and insecticidal properties. They are notable for their stability due to the presence of disulfide bonds, which contribute to their resistance to proteolytic degradation.

Source

Cliotide T3 was discovered in the plant Clitoria ternatea, commonly known as butterfly pea. This perennial leguminous herb is recognized for its vibrant blue flowers and has been traditionally used in various cultures for its medicinal properties. The extraction and characterization of cyclotides from Clitoria ternatea have garnered significant interest in both agricultural and pharmaceutical research due to their potential therapeutic applications .

Classification

Cliotide T3 belongs to the cyclotide class of peptides, which can be further categorized based on their structural motifs. Cyclotides are classified into three main subfamilies: Bracelet, Mobius, and Trypsin inhibitors. Cliotide T3 has been identified within the Mobius subfamily, which is characterized by a specific arrangement of loops and disulfide bonds that contribute to its biological activity .

Synthesis Analysis

Methods

The synthesis of Cliotide T3 can be achieved through both natural extraction from Clitoria ternatea and chemical synthesis methods. The natural extraction involves isolating the peptide from plant tissues using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for purification and characterization.

  1. Natural Extraction:
    • Plant material is harvested and processed to extract cyclotides.
    • The crude extract undergoes fractionation using HPLC with a C18 column.
    • Fractions are collected and analyzed using UV detection at specific wavelengths (220, 254, and 280 nm) to identify the presence of cyclotides .
  2. Chemical Synthesis:
    • Solid-phase peptide synthesis (SPPS) can be employed to create synthetic versions of Cliotide T3.
    • This method allows for precise control over the sequence and incorporation of non-standard amino acids if desired.
    • Cyclization is typically achieved through oxidation processes that form the necessary disulfide bonds .

Technical Details

The synthesis process requires careful optimization of conditions to ensure proper folding and formation of the cyclic structure. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm the structural integrity of synthesized peptides .

Molecular Structure Analysis

Structure

Cliotide T3 exhibits a distinctive cyclic structure stabilized by three disulfide bonds that create a knotted arrangement. This structure contributes to its stability and biological activity.

  • Molecular Formula: The exact molecular formula can vary based on modifications but typically includes a series of cysteine residues that form disulfide bridges.
  • Three-Dimensional Structure: NMR spectroscopy is often employed to elucidate the three-dimensional conformation of Cliotide T3, revealing how the loops are arranged around the disulfide knots .

Data

The molecular weight of Cliotide T3 is approximately 2,500 Da, typical for cyclotides, which allows it to interact effectively with biological targets while remaining stable in various environments.

Chemical Reactions Analysis

Reactions

Cliotide T3 participates in several biochemical reactions due to its peptide nature:

  1. Disulfide Bond Formation: The formation of disulfide bonds occurs during both natural biosynthesis in plants and chemical synthesis processes.
  2. Enzymatic Interactions: As a defense peptide, Cliotide T3 may interact with proteolytic enzymes or microbial targets, leading to antimicrobial activity.

Technical Details

The reactions involved in forming cyclotides often require specific conditions such as pH adjustments and temperature control to facilitate proper folding and bond formation .

Mechanism of Action

Process

The mechanism by which Cliotide T3 exerts its biological effects is primarily through disruption of microbial membranes or inhibition of proteases.

  • Antimicrobial Activity: Cyclotides like Cliotide T3 can insert themselves into bacterial membranes, leading to cell lysis.
  • Protease Inhibition: By binding to active sites on proteolytic enzymes, they can inhibit enzymatic activity, thus affecting various biological processes in target organisms .

Data

Studies have demonstrated that concentrations causing 50% hemolysis (HD50) can be determined through hemolytic assays, providing insight into their potency against microbial targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Cyclotides are generally soluble in aqueous solutions but may vary based on their amino acid composition.
  • Stability: Due to their cyclic nature and disulfide bridges, cyclotides like Cliotide T3 exhibit high thermal stability.

Chemical Properties

  • pH Stability: Cyclotides maintain functionality across a range of pH levels, making them suitable for various applications.
  • Resistance to Proteolysis: Their structure provides resistance against enzymatic degradation, enhancing their potential therapeutic uses .
Applications

Scientific Uses

Cliotide T3 has potential applications in several fields:

  • Pharmaceutical Development: Due to its antimicrobial properties, it can be explored as a lead compound for new antibiotics or therapeutic agents.
  • Agricultural Biotechnology: Its insecticidal properties make it a candidate for developing natural pesticides that could reduce reliance on synthetic chemicals.
  • Biotechnology Research: Cyclotides serve as models for studying protein folding and stability due to their unique structures .
Genomic Context and Evolutionary Biology of Cliotide T3

Phylogenetic Distribution Within Clitoria ternatea Lineages

Cliotide T3 is one of ≥15 cyclotides identified in Clitoria ternatea (butterfly pea), with tissue-specific expression patterns spanning flowers, seeds, leaves, stems, roots, and nodules [3] [4]. Genomic analyses reveal that C. ternatea lineages uniquely encode cyclotides among Clitoria species, indicating a recent evolutionary innovation within this taxon. Chromosome-level assembly of the 'Milgarra' cultivar identified 163 albumin-1 loci, 93.3% (152 loci) of which encode functional cyclotide domains – a genomic expansion absent in related legumes like Cajanus cajan (7 loci) or Glycine max (3 loci) [5]. Cliotide T3 expression correlates with developmental stages and is enriched in floral tissues, suggesting adaptive roles in reproductive organ defense.

Table 1: Albumin-1 Gene Family Expansion in Legumes

SpeciesAlbumin-1 LociFunctional Cyclotide DomainsTissue Distribution
Clitoria ternatea163152 (93.3%)Plant-wide
Cajanus cajan70Seed-specific
Glycine max30Seed-specific

Horizontal Gene Transfer Hypotheses in Fabaceae Cyclotide Evolution

The emergence of cyclotides in C. ternatea involves atypical genetic mechanisms, including potential horizontal gene transfer (HGT) or convergent evolution. Cyclotide domains in Fabaceae exhibit structural parallels with those in Rubiaceae (e.g., Oldenlandia affinis) and Violaceae (e.g., Viola tricolor), despite lacking direct orthology. Genomic islands in C. ternatea harbor cyclotide-enriched clusters with chimeric architectures, where albumin-1-derived sequences fuse with cyclotide-like domains [2] [5]. Proteomic evidence shows that cliotide precursors share <40% sequence homology with non-Fabaceae cyclotides, yet retain conserved cysteine spacing (C1–C6 disulfide bonds). This suggests HGT-mediated acquisition of cyclization motifs followed by neofunctionalization within legume-specific genomic contexts.

Comparative Analysis of Cliotide T3 with Rubiaceae/Violaceae Cyclotide Gene Clusters

Cliotide T3 belongs to the bracelet subfamily of cyclotides, characterized by the absence of a cis-proline residue in loop 5 and conserved glycine in loop 2. Unlike Möbius-type cyclotides (e.g., kalata B1 from Rubiaceae), cliotide T3 lacks the helical twist typical of Violaceae cyclotides [8]. Genomically, C. ternatea cyclotides cluster in four chromosomal islands grouped by isoelectric point (pI) and net charge, whereas Rubiaceae/Violaceae cyclotides organize into tandem arrays of dedicated genes without albumin-1 fusions [3] [5]. Cliotide T3’s biosynthetic precursor shares a unique chimera structure: N-terminal albumin-1 a-chain linked to a C-terminal cyclotide domain, replacing the ancestral b-chain found in non-cyclotide legumes [5].

Table 2: Structural and Genomic Features of Cyclotides Across Plant Families

FeatureCliotide T3 (Fabaceae)Kalata B1 (Rubiaceae)Cycloviolacin O2 (Violaceae)
Topological ClassBraceletMöbiusBracelet
Precursor TypeAlbumin-1 chimeraDedicated cyclotide geneDedicated cyclotide gene
Cys SpacingC1XXXC2 / C4XC5C1XEXC2 / C4XC5C1XEXC2 / C4XC5
Genomic OrganizationAlbumin-1-enriched islandsTandem arraysTandem arrays

Chimeric Precursor Evolution: Albumin-1 and Cyclotide Domain Fusion Mechanisms

The biosynthesis of cliotide T3 relies on the hijacking of albumin-1 genes, which ancestrally encode linear insecticidal peptides (b-chains) in legumes. In C. ternatea, albumin-1 underwent iterative duplications, enabling b-chain replacement by cyclotide domains through exon shuffling [5]. The chimeric precursor consists of:

  • Signal peptide: Directs endoplasmic reticulum transport
  • Albumin-1 a-chain: Nutrient storage domain
  • Linker region: NTR/CTR repeats facilitating cyclization
  • Cyclotide domain: Terminating in Asn/Asp for cyclization [4] [8]

Notably, the C-terminal Asn residue of cliotide domains serves as a recognition site for asparaginyl endopeptidases (AEPs). C. ternatea evolved neofunctionalized AEP ligases (e.g., butelase-1) that catalyze backbone cyclization via transpeptidation. This machinery is absent in albumin-1-expressing legumes lacking cyclotides [4] [5].

Selection Pressures Driving Cyclotide Diversification in Legume Defense Systems

The genomic expansion of cyclotide loci in C. ternatea correlates with enhanced biotic stress adaptation. Key selective forces include:

  • Insecticidal Efficacy: Cliotide T3 disrupts microbial and insect membranes via phosphatidylethanolamine binding, causing cell lysis. Cyclotides with 3–4 basic residues (e.g., cliotide T3) show amplified toxicity against Lepidoptera larvae [8].
  • Ecological Fitness: Field studies link cyclotide diversity to reduced herbivory in C. ternatea. Plants with silenced AEP ligases exhibit higher insect damage [4] [5].
  • Gene Dosage Effects: The 8–40× expansion of albumin-1 loci buffers against pathogen coevolution, allowing functional redundancy and diversifying selection across 152 cyclotide variants [5].

This evolutionary trajectory mirrors Rubiaceae/Violaceae cyclotides but exploits legume-specific albumin-1 genomic architecture, highlighting convergence in plant defense peptide innovation.

Properties

Product Name

Cliotide T3

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